molecular formula C22H25N3O2 B7694096 N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide

Cat. No. B7694096
M. Wt: 363.5 g/mol
InChI Key: WWJZYMAIFXLFDA-UHFFFAOYSA-N
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Description

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide, also known as TBOA, is a chemical compound that is widely used in scientific research. TBOA belongs to a class of compounds known as glutamate transporter inhibitors, which are used to study the mechanisms of glutamate transport in the central nervous system.

Mechanism of Action

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide inhibits the activity of glutamate transporters by binding to their substrate-binding sites and preventing the uptake of glutamate. This leads to an accumulation of extracellular glutamate, which can activate glutamate receptors and cause excitotoxicity. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been shown to be a potent inhibitor of both the excitatory amino acid transporter 1 (EAAT1) and the excitatory amino acid transporter 2 (EAAT2), which are the primary glutamate transporters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide are primarily related to its inhibition of glutamate transporters. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been shown to increase extracellular glutamate concentrations in the brain, which can lead to neuronal damage and death. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has also been shown to alter synaptic transmission and plasticity, which can affect learning and memory processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide in lab experiments is its potency as a glutamate transporter inhibitor. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide is a highly specific and potent inhibitor of glutamate transporters, which allows for precise control of glutamate concentrations in the brain. However, one of the limitations of using N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide is its potential for off-target effects. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been shown to inhibit other transporters and channels in addition to glutamate transporters, which can complicate data interpretation.

Future Directions

There are several future directions for the use of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide in scientific research. One area of interest is the role of glutamate transporters in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide could be used to study the effects of glutamate accumulation on neuronal function and survival in these disease models. Another area of interest is the development of more specific and potent glutamate transporter inhibitors. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been a valuable tool for studying glutamate transport, but more selective inhibitors could provide even greater insight into the mechanisms of glutamate regulation in the brain.

Synthesis Methods

The synthesis of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide is primarily used in scientific research to study the mechanisms of glutamate transport in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain and plays a critical role in synaptic transmission and plasticity. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, thereby regulating its concentration and preventing excitotoxicity. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide inhibits the activity of glutamate transporters, allowing researchers to study the effects of glutamate accumulation on neuronal function and survival.

properties

IUPAC Name

N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-14-6-8-17(9-7-14)20(26)23-15(2)21-24-19(25-27-21)16-10-12-18(13-11-16)22(3,4)5/h6-13,15H,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJZYMAIFXLFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide

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